5-Oxo-1-(1-(pyridin-4-yl)ethyl)pyrrolidine-3-carboxylic acid
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Overview
Description
5-Oxo-1-(1-(pyridin-4-yl)ethyl)pyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring substituted with a pyridinyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-(1-(pyridin-4-yl)ethyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by functionalization. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of a pyridine derivative with a suitable amine followed by cyclization can yield the desired pyrrolidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-(1-(pyridin-4-yl)ethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The pyridinyl and carboxylic acid groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
5-Oxo-1-(1-(pyridin-4-yl)ethyl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Oxo-1-(1-(pyridin-4-yl)ethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different substituents, used in medicinal chemistry.
Proline derivatives: Compounds with a similar pyrrolidine ring structure but different functional groups, studied for their biological activities.
Uniqueness
5-Oxo-1-(1-(pyridin-4-yl)ethyl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological properties. Its combination of a pyridinyl group and a carboxylic acid group allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C12H14N2O3 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
5-oxo-1-(1-pyridin-4-ylethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H14N2O3/c1-8(9-2-4-13-5-3-9)14-7-10(12(16)17)6-11(14)15/h2-5,8,10H,6-7H2,1H3,(H,16,17) |
InChI Key |
OIZWWQCQWBBCCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NC=C1)N2CC(CC2=O)C(=O)O |
Origin of Product |
United States |
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